molecular formula C13H9BrN2O2S B1442655 4-Bromo-1-(phenylsulfonyl)-1H-indazole CAS No. 1001415-32-2

4-Bromo-1-(phenylsulfonyl)-1H-indazole

Cat. No.: B1442655
CAS No.: 1001415-32-2
M. Wt: 337.19 g/mol
InChI Key: WNXQRTXRZPMBPW-UHFFFAOYSA-N
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Description

4-Bromo-1-(phenylsulfonyl)-1H-indazole is a heterocyclic compound featuring a bromine atom and a phenylsulfonyl group attached to an indazole core. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the bromine atom and the phenylsulfonyl group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(phenylsulfonyl)-1H-indazole typically involves the bromination of 1-(phenylsulfonyl)-1H-indazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(phenylsulfonyl)-1H-indazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings to form carbon-carbon or carbon-heteroatom bonds.

    Reduction Reactions: The phenylsulfonyl group can be reduced under specific conditions to yield the corresponding sulfone or thiol derivative.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, Cs2CO3), and solvents like toluene or dioxane under inert atmosphere.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like THF or ethanol.

Major Products Formed:

    Substitution Reactions: Formation of 4-substituted indazole derivatives.

    Coupling Reactions: Formation of biaryl or heteroaryl compounds.

    Reduction Reactions: Formation of sulfone or thiol derivatives.

Scientific Research Applications

4-Bromo-1-(phenylsulfonyl)-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(phenylsulfonyl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the phenylsulfonyl group can enhance its binding affinity and selectivity towards these targets, thereby modulating their activity.

Comparison with Similar Compounds

  • 4-Bromo-1-(phenylsulfonyl)-1H-pyrazole
  • 4-Bromo-1-(phenylsulfonyl)-1H-indole
  • 4-Bromo-1-(phenylsulfonyl)-1H-benzimidazole

Comparison: 4-Bromo-1-(phenylsulfonyl)-1H-indazole is unique due to its indazole core, which imparts distinct electronic and steric properties compared to pyrazole, indole, and benzimidazole derivatives. These differences can influence its reactivity, biological activity, and potential applications. For instance, the indazole core may offer better stability and binding interactions in certain biological assays compared to the other similar compounds.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-bromoindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-12-7-4-8-13-11(12)9-15-16(13)19(17,18)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXQRTXRZPMBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=N2)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring suspension of NaH (0.78 g) in anhydrous THF (17.5 ml) at −5° C. was added 4-bromo-1H-indazole (3.5 g) in anhydrous THF (35 ml). Benzenesulfonyl chloride (2.5 ml) in anhydrous THF (17.5 ml) was added dropwise over 10 mins. The reaction was stirred for 1 h at 0° C. then quenched with water. The layers were separated and the aqueous was re-extracted with ethyl acetate. The combined organics were washed with brine, dried over magnesium sulfate, filtered and then evaporated to yield a solid residue that was triturated with methanol to give title compound, 5.18 g.
Name
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
Quantity
17.5 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
17.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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